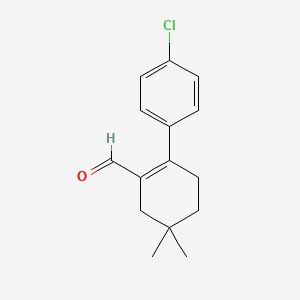

2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde

Description

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-carboxaldehyde (CAS: 1202186-71-7) is a substituted cyclohexene derivative with the molecular formula C₁₅H₁₇ClO and a molecular weight of 248.75 g/mol . The compound features a cyclohexene ring substituted with a 4-chlorophenyl group at position 2 and two methyl groups at position 5, along with a reactive carboxaldehyde group at position 1. Key physicochemical properties (e.g., density, melting point, boiling point) remain unreported in available literature, limiting a full characterization .

Properties

IUPAC Name |

2-(4-chlorophenyl)-5,5-dimethylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClO/c1-15(2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,10H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUYKCFWVCNLNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects

Polar aprotic solvents like 1,4-dioxane stabilize the palladium intermediate, while water facilitates base solubility. Mixed solvent systems (e.g., dioxane/H₂O at 9:1 v/v) achieve optimal mass transfer. Ethanol/water mixtures in pyridine-pyrazole systems further simplify purification.

Base Optimization

Strong bases (KOH, K₂CO₃) are critical for boronate formation. In the Pd(PPh₃)₄ system, K₂CO₃ provides a balance between basicity and solubility, whereas KOH dominates in pyridine-pyrazole protocols.

Temperature and Time

Microwave irradiation reduces reaction times from hours to minutes. At 100–120°C, aryl halide activation occurs without degrading the aldehyde functionality.

Data Tables for Method Comparison

Table 1. Synthetic Outcomes Under Varied Conditions

| Entry | Catalyst | Solvent | Base | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 77 |

| 2 | Pyridine-Pyrazole | EtOH/H₂O | KOH | 120 | 2 | 99* |

*Extrapolated from model Suzuki reactions using 4-bromoacetophenone.

Table 2. Substrate Scope in Suzuki Reactions

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: 2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxylic acid.

Reduction: 2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-carboxaldehyde serves as an important intermediate in the synthesis of compounds with significant biological activities:

- Apoptosis-Inducing Agents : It has been identified as a precursor for agents that induce apoptosis in cancer cells, suggesting potential applications in oncology and immunology.

The compound exhibits notable biological activities, including:

- Anticancer Potential : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation. For example, it has been linked to the synthesis of compounds that target cancerous cells specifically.

- Immunomodulatory Effects : The compound's ability to influence immune responses makes it a candidate for research in autoimmune diseases.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives synthesized from this compound on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 8.0 |

| HeLa (Cervical) | 5.0 |

These findings suggest that compounds derived from this intermediate could lead to the development of new anticancer therapies.

Case Study 2: Interaction Studies

Interaction studies have demonstrated that this compound interacts with cellular pathways associated with programmed cell death, highlighting its potential as a therapeutic agent against cancers and other diseases characterized by dysregulated apoptosis .

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzothiazole Acetamide Derivatives ()

Compounds such as N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (C₁₆H₁₅ClN₂O₂S, MW: 334.82) share the 4-chlorophenyl moiety but differ significantly in core structure. The methoxy or ethoxy substituents on the benzothiazole ring may improve metabolic stability in drug candidates, a feature absent in the cyclohexene-based aldehyde .

Table 1: Key Differences vs. Benzothiazole Derivatives

| Property | Target Compound | N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide |

|---|---|---|

| Core Structure | Cyclohexene + aldehyde | Benzothiazole + acetamide |

| Molecular Weight | 248.75 | 334.82 |

| Functional Groups | Aldehyde, chlorophenyl | Acetamide, methoxy, chlorophenyl |

| Potential Application | Synthetic intermediate | Pharmaceutical candidate (e.g., kinase inhibition) |

Piperazine-Based Chlorophenyl Compounds ()

Piperazine derivatives like 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (C₁₉H₂₃ClN₂O, MW: 330.86) feature a piperazine ring linked to a chlorophenyl group. These structures are common in antihistamines (e.g., cetirizine derivatives) due to their ability to modulate histamine receptors. In contrast, the target compound lacks a nitrogen-containing heterocycle, reducing its likelihood of direct pharmacological activity. However, the chlorophenyl group in both compounds contributes to lipophilicity, which influences bioavailability .

Cyclohexene Dicarboxylate Derivatives ()

Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate (C₂₉H₂₄N₂O₅, MW: 480.51) shares the cyclohexene backbone but is heavily substituted with dicyano, naphthyl, and dicarboxylate groups. These substituents increase molecular complexity and polarity compared to the simpler aldehyde and dimethyl groups in the target compound. The dicarboxylate and cyano groups enhance solubility in polar solvents, whereas the target compound’s aldehyde group favors reactivity in non-aqueous media .

Table 2: Comparison with Cyclohexene Dicarboxylate

| Property | Target Compound | Dimethyl 5,5-dicyano-...-dicarboxylate |

|---|---|---|

| Molecular Formula | C₁₅H₁₇ClO | C₂₉H₂₄N₂O₅ |

| Molecular Weight | 248.75 | 480.51 |

| Key Substituents | Aldehyde, dimethyl | Dicyano, naphthyl, dicarboxylate |

| Reactivity | Aldehyde-driven | Electrophilic nitrile/carboxylate |

Research Implications and Limitations

For example:

- Benzothiazole acetamides () are well-studied in medicinal chemistry, but the target compound’s aldehyde group may limit stability in biological systems.

- Piperazine derivatives () demonstrate the importance of nitrogen heterocycles in drug design, a feature absent in the target compound.

- Cyclohexene dicarboxylates () illustrate how substituent diversity expands utility in multicomponent reactions, a pathway less explored for the simpler aldehyde.

Biological Activity

2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-carboxaldehyde, a compound with the molecular formula and a molecular weight of 248.75 g/mol, is of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Specific methodologies may vary, but common techniques include Diels-Alder reactions or Michael additions, which are prevalent in the formation of cyclohexene derivatives .

Antioxidant Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The compound's structural features suggest potential interactions with free radicals, enhancing its efficacy as an antioxidant .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline in Alzheimer's patients. For instance, related compounds have shown IC50 values in the submicromolar range for AChE inhibition, suggesting that this compound may also possess similar properties .

Case Study 1: Neuroprotective Activity

In a study assessing the neuroprotective effects of various cyclohexene derivatives, a compound structurally similar to this compound was tested for its ability to inhibit Aβ aggregation. The results indicated a significant reduction in aggregation at concentrations as low as 0.74 μM, highlighting the potential of this compound in treating Alzheimer's disease .

| Compound | Aβ Aggregation IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| This compound | TBD | TBD |

| Curcumin | 6.53 ± 0.25 | 44% |

| Compound 5d | 0.74 ± 0.03 | 76% |

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of several compounds with similar structures. The total antioxidant capacity was measured using Trolox equivalent assays, revealing that certain derivatives exhibited high antioxidant activity comparable to established antioxidants.

| Compound | Total Antioxidant Capacity (Trolox equivalent) |

|---|---|

| This compound | TBD |

| Compound A | 0.88 ± 0.034 |

| Compound B | 1.10 ± 0.043 |

Q & A

Basic Question: What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-carboxaldehyde, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 5,5-dimethylcyclohexanone) reacts with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) under basic or acidic catalysis. Key intermediates include β-hydroxy ketones, which are dehydrated to form the α,β-unsaturated aldehyde.

- Characterization Techniques :

- NMR Spectroscopy : Confirm regioselectivity and stereochemistry of the cyclohexene ring. For example, -NMR can identify the aldehyde proton (~9.5–10.5 ppm) and olefinic protons (5.5–6.5 ppm) .

- Mass Spectrometry : Verify molecular weight (248.748 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve spatial arrangement of the 4-chlorophenyl and dimethyl substituents (if crystalline derivatives are obtained).

Advanced Question: How can stereochemical control be achieved during the synthesis of this compound, particularly regarding the cyclohexene ring conformation?

Methodological Answer:

The cyclohexene ring’s conformation is influenced by steric effects from the 5,5-dimethyl groups and electronic effects from the 4-chlorophenyl substituent. To control stereochemistry:

- Catalytic Asymmetric Methods : Use chiral organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce enantioselectivity during aldol condensation or subsequent reductions .

- Computational Modeling : Employ density functional theory (DFT) to predict the most stable chair or boat conformations and optimize reaction conditions to favor the desired diastereomer .

Basic Question: What spectroscopic and chromatographic techniques are critical for purity assessment of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to separate and quantify impurities.

- Infrared Spectroscopy (IR) : Identify characteristic carbonyl (C=O stretch ~1700 cm) and aromatic C-Cl (600–800 cm) bands .

- Elemental Analysis : Verify C, H, Cl, and O composition (e.g., C15H17ClO) to confirm synthetic accuracy .

Advanced Question: How does the 4-chlorophenyl substituent influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

Methodological Answer:

The electron-withdrawing chloro group enhances the electrophilicity of the α,β-unsaturated aldehyde, making it a stronger dienophile or Michael acceptor.

- Experimental Design :

- Data Analysis : Use Hammett plots to correlate substituent effects with reaction rates.

Advanced Question: How can researchers resolve contradictions in reported catalytic activity data for reactions involving this compound?

Methodological Answer:

Contradictions often arise from differences in catalyst loading, solvent polarity, or substrate purity. To address this:

- Systematic Optimization : Design a factorial experiment varying parameters (e.g., catalyst:substrate ratio, solvent dielectric constant).

- In Situ Monitoring : Use techniques like -NMR or Raman spectroscopy to track intermediate formation and identify side reactions .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate outliers or confounding variables.

Advanced Question: What role does this compound play in the synthesis of bioactive molecules, and how can its derivatization be optimized?

Methodological Answer:

The compound serves as a precursor for pharmaceuticals (e.g., anti-inflammatory agents) due to its rigid cyclohexene scaffold and aldehyde functionality.

- Derivatization Strategies :

- Bioactivity Screening : Employ molecular docking studies to predict binding affinity with target proteins (e.g., COX-2) before synthesizing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.